Product packaging for Sodium allylsulfonate(Cat. No.:CAS No. 2495-39-8)

Sodium allylsulfonate

Cat. No.: B1343287
CAS No.: 2495-39-8
M. Wt: 144.13 g/mol
InChI Key: DIKJULDDNQFCJG-UHFFFAOYSA-M
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Description

Research Significance and Academic Context of Sodium Allylsulfonate

The academic and research significance of this compound (SAS) is primarily rooted in its role as a functional monomer. cymitquimica.com Its ability to undergo polymerization and copolymerization has made it a subject of extensive study for the synthesis of specialized polymers with tailored properties. cymitquimica.comchemicalbook.com The presence of the sulfonate group enhances the water solubility and ionic character of the resulting polymers, while the allyl group provides a site for polymerization. cymitquimica.comatamanchemicals.com

Key areas of research where this compound is prominent include:

Polymer Chemistry: SAS is frequently used as a comonomer in the production of functional polymers, surfactants, and dispersants. cymitquimica.com It can be copolymerized with a variety of other monomers, such as acrylic acid, acrylamide (B121943), and maleic anhydride (B1165640), to create polymers for specific applications. atamankimya.comscu.edu.cn For instance, research has demonstrated the synthesis of hydro-soluble copolymers of acrylamide and SAS through free-radical precipitation polymerization. atamanchemicals.com Recent studies have also explored novel methods like radiation polymerization to prepare copolymers of acrylic acid and SAS for use in advanced coatings. rsc.org

Textile Industry: A significant application driving research is its use as the third monomer in the production of acrylic fibers. chemicalbook.comatamanchemicals.com Its incorporation into the polymer chain improves the fiber's dyeability, allowing for rapid and vibrant color absorption with strong fastness. chemicalbook.comatamankimya.com Furthermore, it enhances the heat resistance and flexibility of the fibers. atamanchemicals.comatamankimya.com

Water Treatment: Copolymers containing this compound are extensively investigated as scale and corrosion inhibitors. chemicalbook.comatamankimya.com These polymers can effectively inhibit the formation of mineral scales like calcium carbonate and calcium phosphate (B84403). atamankimya.comscu.edu.cn Research focuses on developing environmentally friendly, phosphorus-free scale inhibitors by copolymerizing SAS with monomers like hydroxyethyl (B10761427) methacrylate (B99206) and acrylic acid. mdpi.com

Electroplating: In the field of electroplating, this compound functions as a fundamental brightener in nickel plating baths. chemicalbook.comatamankimya.com Its role is to improve the uniformity, ductility, and metal distribution of the nickel coating. chemicalbook.comatamanchemicals.comatamankimya.com

Advanced Materials: Contemporary research involves grafting this compound onto other molecular structures to create novel materials. For example, it has been successfully grafted onto chitosan (B1678972) and combined with graphene oxide to synthesize hybrid nanocomposites. rsc.org These materials are being studied for advanced applications such as superior corrosion inhibition for pipeline steel. rsc.org

The following table summarizes selected research findings on copolymers synthesized using this compound:

Copolymer System Other Monomers Research Focus/Application Reference(s)
Poly(acrylamide-co-sodium allylsulfonate)AcrylamideFlocculation of kaolin (B608303) suspensions chemicalbook.com
Starch-g-poly(acrylamide-co-sodium allylsulfonate)Acrylamide, StarchFlocculants for clay suspensions chemicalbook.com
Poly(HEMA-co-AA-co-SAS)Hydroxyethyl Methacrylate (HEMA), Acrylic Acid (AA)Phosphorus-free scale and corrosion inhibitor mdpi.com
Poly(maleic anhydride-co-sodium allylsulfonate)Maleic Anhydride (MA)Scale inhibition for calcium carbonate, phosphate, and sulfate (B86663) scu.edu.cn
Poly(acrylic acid-co-sodium allylsulfonate)Acrylic Acid (AA)Hydrophilic anti-fogging and frost-resisting coatings via radiation polymerization rsc.org
Allyl sulfonate graft chitosan/graphene oxideChitosan, Graphene OxideAnticorrosion nanocomposite for pipeline steel rsc.org

Historical Trajectories and Milestones in this compound Research

The study and industrial production of this compound have evolved significantly over time, driven by the need for more efficient synthesis methods and higher purity products.

Early synthesis methods reported, such as one from 1993, involved the direct reaction of allyl chloride with sodium sulfite (B76179). google.comgoogle.com These reactions were typically carried out under heterogeneous conditions, which led to long reaction times, incomplete reactions, and low product yields, making them less suitable for large-scale industrial production. google.com

A notable milestone in its synthesis was the introduction of catalysts to overcome the challenges of the heterogeneous reaction. The use of emulsifiers and phase transfer catalysts was found to significantly improve the process. google.comgoogle.com Micellar catalysis, using surfactants like methoxy (B1213986) polyethylene (B3416737) glycol methacrylates, was explored to intensify the synthesis of this compound in aqueous solutions. researchgate.net Chinese patents describe improved processes using emulsifiers like OP-10 with sodium metabisulfite (B1197395), which is cheaper and more water-soluble than sodium sulfite, leading to shorter reaction times and higher conversion rates. google.comgoogle.com

More recent advancements have focused on developing continuous-flow processes and improving product purity to meet the stringent requirements of applications like electroplating. google.com Innovations include the use of microchannel reactors, which allow for precise control of reaction temperature and pressure. google.comchemicalbook.com These modern methods can directly synthesize high-purity aqueous solutions of this compound (e.g., 25% or 35% solutions) that can be used as electroplating intermediates without requiring extensive purification steps like dehydration or decolorization. google.com The use of phase transfer catalysts and polymerization inhibitors in these advanced syntheses has led to product purities exceeding 98% and yields over 95%. google.com

The historical development of its use in copolymerization research can be traced back to at least 1965, with studies on the effect of the reaction medium on the copolymerization of acrylonitrile (B1666552) and sodium allyl sulfonate. acs.org Throughout the 1990s, research expanded into areas like grafting SAS onto natural polymers like starch to create flocculants. chemicalbook.com The 21st century has seen research evolve towards the creation of more complex and functional polymers, such as multi-component copolymers for phosphorus-free water treatment and advanced nanocomposites for material protection. mdpi.comrsc.org

The table below outlines key milestones in the evolution of this compound synthesis:

Era/Method Key Features Advantages/Disadvantages Reference(s)
Early Methods (e.g., pre-1990s) Direct reaction of allyl chloride and sodium sulfite.Disadvantages: Heterogeneous reaction, long duration, low efficiency, incomplete reaction. google.com
Catalyst Introduction Use of emulsifiers (e.g., OP-10) and phase transfer catalysts.Advantages: Shorter reaction times, higher conversion rates, improved efficiency over early methods. google.comgoogle.comresearchgate.net
Modern Patented Processes Use of microchannel reactors, phase transfer catalysts, and polymerization inhibitors.Advantages: Continuous process, high yield (>95%), high purity (>98%), direct synthesis of ready-to-use solutions. google.comgoogle.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NaO3S B1343287 Sodium allylsulfonate CAS No. 2495-39-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;prop-2-ene-1-sulfonate
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InChI

InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1
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InChI Key

DIKJULDDNQFCJG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5NaO3S
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DSSTOX Substance ID

DTXSID3041451
Record name 2-Propene-1-sulfonic acid, sodium salt
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Molecular Weight

144.13 g/mol
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Physical Description

Dry Powder; Liquid, Solid; [MSDSonline]
Record name 2-Propene-1-sulfonic acid, sodium salt (1:1)
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Record name Sodium 2-propene-1-sulfonate
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CAS No.

2495-39-8
Record name Sodium 2-propene-1-sulfonate
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Record name 2-Propene-1-sulfonic acid, sodium salt (1:1)
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Record name 2-Propene-1-sulfonic acid, sodium salt
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Record name Sodium prop-2-enesulphonate
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Record name SODIUM ALLYLSULFONATE
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Polymerization and Copolymerization of Sodium Allylsulfonate

Homopolymerization Dynamics of Sodium Allylsulfonate

The homopolymerization of allylic monomers, including this compound, presents unique challenges primarily due to the reactivity of the allylic proton. This section explores the kinetics, mechanisms, and specific phenomena associated with the self-polymerization of this monomer.

Free Radical Polymerization Kinetics and Mechanisms

The free radical polymerization of this compound, like other vinyl monomers, proceeds through the classical steps of initiation, propagation, and termination. uvebtech.com The process is typically initiated by thermal decomposition of an initiator, such as a peroxide or an azo compound, to generate primary free radicals. ichtj.waw.pl

Initiation: An initiator molecule (I) decomposes to form primary radicals (R•), which then add to the double bond of a this compound monomer (M) to form an initiated monomer radical (M•).

I → 2R•

R• + M → M•

Propagation: The newly formed monomer radical adds to successive monomer units, leading to the growth of a polymer chain. The rate of propagation is proportional to the concentration of growing chain radicals and the monomer concentration. uvebtech.com

M• + n(M) → M-(M)n•

Termination: The growth of polymer chains is halted by termination reactions, which typically occur through combination or disproportionation of two growing chain radicals. uvebtech.com Disproportionation involves the transfer of a hydrogen atom from one radical to another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end. uvebtech.com

The kinetics of this process can be complex. As the polymer forms, the viscosity of the reaction medium increases, which can reduce the rate of termination reactions—a phenomenon known as autoacceleration or the gel effect. ichtj.waw.pl This leads to a significant increase in the concentration of free radicals and a corresponding sharp increase in the polymerization rate. ichtj.waw.pl

Investigation of Degradative Chain Transfer Phenomena

A significant characteristic of the polymerization of allylic compounds is the prevalence of degradative chain transfer. wikipedia.org This process severely limits the achievable molecular weight of the resulting homopolymer. In the case of this compound, a growing polymer radical (P•) can abstract a hydrogen atom from the allylic position of a monomer molecule.

P• + CH₂=CH-CH₂SO₃Na → PH + CH₂=CH-C•HSO₃Na

Radiation-Induced Polymerization under High Pressure Conditions

Radiation-induced polymerization is an alternative method for initiating polymerization that does not require chemical initiators or high temperatures. iaea.org High-energy radiation, such as gamma rays or electron beams, interacts with the monomer to create reactive species—ions and free radicals—that can initiate chain growth. nih.govmdpi.com The polymerization then proceeds via a free-radical mechanism, similar to that initiated by chemical means. mdpi.com

The application of high pressure during polymerization can significantly influence the reaction kinetics. High pressure generally accelerates polymerization reactions by increasing the concentration of reactants and favoring reactions that lead to a decrease in volume, such as the propagation step where individual monomers are incorporated into a polymer chain. Pressure can also affect the termination step, potentially altering the molecular weight and structure of the resulting polymer. While specific research on the radiation-induced polymerization of this compound under high pressure is not extensively documented, the principles suggest that this method could be employed to influence the polymerization process, although the challenges of degradative chain transfer would likely persist. iaea.org

Fundamental Aspects of this compound Copolymerization

This compound is frequently copolymerized with other monomers, such as acrylonitrile (B1666552) and acrylamide (B121943), to incorporate its ionic sulfonate groups into the final polymer structure. researchgate.netresearchgate.net This imparts desirable properties like improved dye affinity in synthetic fibers. chemicalbook.com

Determination and Interpretation of Monomer Reactivity Ratios

Monomer reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. For a copolymerization between monomer 1 (e.g., Acrylonitrile) and monomer 2 (this compound):

r₁ > 1 indicates the growing chain radical ending in monomer 1 prefers to add another monomer 1.

r₁ < 1 indicates it prefers to add monomer 2.

r₁ ≈ 1 indicates no preference.

The same interpretations apply to r₂ for a chain ending in monomer 2.

The product of the reactivity ratios (r₁ * r₂) provides insight into the copolymer structure. If r₁ * r₂ ≈ 1, a random copolymer is formed. If r₁ * r₂ ≈ 0, an alternating copolymer is likely.

Studies on the copolymerization of acrylonitrile (AN, M₁) with this compound (SAS, M₂) have determined these ratios under various conditions. researchgate.net For instance, in a dimethyl sulfoxide (B87167) (DMSO) solvent at 45°C, the reactivity ratios were found to be r₁(AN) = 1.00 and r₂(SAS) = 0.38. researchgate.net This suggests that a growing chain ending in an AN radical shows no preference between adding another AN or an SAS monomer, while a chain ending in an SAS radical prefers to add an AN monomer. In another study involving acrylamide (AM, M₁) and SAS (M₂), the reactivity ratios were determined as r₁(AM) = 2.45 and r₂(SAS) = 0.060. researchgate.net This indicates a strong tendency for both types of growing chains to add acrylamide over this compound, resulting in a copolymer with isolated SAS units.

Table 1: Monomer Reactivity Ratios in this compound (SAS) Copolymerization

Comonomer (M₁) Solvent Temperature (°C) r₁ (Comonomer) r₂ (SAS)
Acrylonitrile Dimethyl Sulfoxide (DMSO) 45 1.00 ± 0.01 0.38 ± 0.02
Acrylonitrile Aqueous DMSO 45 1.25 ± 0.01 0.28 ± 0.02
Acrylonitrile Aqueous Solution 45 1.85 ± 0.01 0.05 ± 0.01
Acrylamide Not Specified Not Specified 2.45 0.060

Impact of Reaction Environment on Copolymerization Behavior (e.g., Solvent Polarity, Ionic Strength)

The copolymerization of acrylonitrile (AN) and this compound (SAS) demonstrates a clear solvent effect. researchgate.net As shown in the table above, changing the solvent from pure DMSO to an aqueous DMSO solution, and finally to a purely aqueous solution, significantly alters the reactivity ratios. The value of r₁(AN) increases from 1.00 in DMSO to 1.85 in water, while r₂(SAS) decreases from 0.38 to 0.05. researchgate.net

This change in reactivity is attributed to several factors. In polar solvents like water, the highly polar and ionic this compound is well-solvated. This can create a large hydration sphere around the monomer and the corresponding radical, potentially hindering its approach to the growing polymer chain. researchgate.net Furthermore, electrostatic interactions between the charged sulfonate groups can lead to repulsion, further decreasing the reactivity of SAS. Conversely, acrylonitrile, being less polar, may experience preferential solvation effects that influence its relative concentration near the growing chain, thereby affecting its incorporation into the copolymer. researchgate.net These environmental influences are critical considerations for controlling the composition and microstructure of copolymers containing this compound.

Synthesis and Characterization of Specific Copolymer Systems

This compound (SAS) is a versatile monomer utilized in the synthesis of a wide array of copolymers, imparting specific functionalities such as hydrophilicity, ionic character, and improved dyeability to the resulting polymer chains. Its incorporation into various polymer backbones leads to materials with tailored properties for specialized applications, ranging from industrial water treatment to advanced textiles and biopolymer modifications.

Acrylonitrile-Sodium Allylsulfonate Copolymers

The copolymerization of acrylonitrile (AN) with this compound is a significant process, particularly in the production of acrylic fibers. nanotrun.comatamankimya.com The inclusion of the sulfonate group from SAS improves the dyeing performance of the polyacrylonitrile (B21495) fibers, allowing them to absorb color more readily and exhibit enhanced color fastness and brightness. nanotrun.comatamankimya.com

The synthesis of these copolymers is typically achieved through free-radical polymerization. researchcommons.org The choice of solvent system has a pronounced effect on the copolymerization kinetics and monomer reactivity ratios. Research has investigated the copolymerization of acrylonitrile and this compound in various media, including dimethyl sulfoxide (DMSO), aqueous DMSO, and purely aqueous solutions. researchgate.net The monomer reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same or different type, vary significantly with the solvent, indicating that the solvent polarity and pH influence the reaction. researchgate.net For instance, at 45°C, the reactivity ratios for AN (r1) and SAS (r2) were found to be different in DMSO at pH 7 compared to an aqueous DMSO solution. researchgate.net

Table 1: Monomer Reactivity Ratios for Acrylonitrile (AN) and this compound (SAS) Copolymerization

Solvent System r1 (AN) r2 (SAS)
DMSO (pH 7) 1.00 ± 0.01 0.38 ± 0.02
Aqueous DMSO (6% H₂O) 1.25 ± 0.01 0.28 ± 0.02

Data sourced from a study on the effect of the reaction medium on copolymerization. researchgate.net

Characterization of the resulting copolymers often involves techniques like differential scanning calorimetry (DSC) to determine thermal properties such as the glass transition temperature. typeset.io In one study, DSC was used to analyze the porosity of membranes made from an acrylonitrile-sodium methallylsulfonate (a related monomer) copolymer by examining the melting point depression of absorbed water. nih.gov This analysis revealed pore sizes of 5.2 nm for a foam membrane and two distributions at 5.6 nm and 10.6 nm for a hollow fiber membrane. nih.gov

Acrylamide-Sodium Allylsulfonate Hydrogels and Superabsorbent Polymer Networks

Copolymers of acrylamide (AM) and this compound are extensively used to create hydrogels and superabsorbent polymers (SAPs). researchgate.net These materials possess a three-dimensional network structure capable of absorbing and retaining large quantities of water or aqueous solutions. mdpi.com The ionic sulfonate groups from SAS enhance the swelling capacity of the hydrogel due to the polyelectrolyte effect, where mobile ions create an osmotic pressure difference between the polymer network and the external solution. researchgate.net

The synthesis is typically conducted via aqueous solution polymerization, using a cross-linking agent such as N,N'-methylenebisacrylamide (MBA) to form the network structure and an initiator like potassium persulfate. researchgate.netneliti.com The properties of the resulting superabsorbent polymer, particularly its water absorption capacity, are highly dependent on reaction conditions such as pH. researchgate.net Studies have shown that the water absorption capacity of poly(acrylamide-sodium allylsulfonate) is influenced by the pH of the medium, with maximum absorption often observed under specific pH conditions. researchgate.net The introduction of other monomers, like acrylic acid, can further modify these properties. researchgate.net

The performance of these hydrogels is evaluated by their swelling ratio, which is the ratio of the weight of the swollen sample to the dry sample. The presence of electrolytes, such as sodium chloride in a solution, can significantly reduce the absorption capacity due to a decrease in the osmotic pressure difference between the hydrogel and the surrounding solution. neliti.com

Table 2: Water Absorption Characteristics of Acrylamide-Based Superabsorbent Polymers

Polymer System Medium Maximum Absorption Capacity (g/g)
Poly(Acrylamide-co-Acrylic Acid) Demineralized Water 339
Poly(Acrylamide-co-Acrylic Acid) 0.9% NaCl Solution 65

Data sourced from a study on superabsorbent polymer composites. neliti.com

Maleic Anhydride-Sodium Allylsulfonate Copolymers for Performance Additives

Copolymers of maleic anhydride (B1165640) (MA) and this compound serve as effective performance additives, particularly as scale inhibitors in industrial water systems. google.come3s-conferences.org The combination of carboxylic acid groups (from the hydrolysis of maleic anhydride) and sulfonic acid groups provides a synergistic effect that is highly effective in preventing the formation of inorganic scale deposits like calcium carbonate, calcium phosphate (B84403), and calcium sulfate (B86663). e3s-conferences.orgsciengine.comscu.edu.cn

The synthesis of MA/SAS copolymers is carried out by solution polymerization in an aqueous medium. google.comsciengine.com The process variables, such as the degree of neutralization of maleic anhydride and the initiator dosage, are critical in controlling the polymerization process and the final properties of the copolymer. sciengine.comscu.edu.cn Research has shown that a partial neutralization (around 20%) of maleic acid can promote the polymerization of maleic anhydride monomers and lead to a more completely polymerized product with a lower required initiator dosage. sciengine.comscu.edu.cn The molecular weight of these polymers typically ranges from about 500 to 50,000. google.com

The performance of these copolymers as scale inhibitors is evaluated by static scale inhibition tests. These tests measure the percentage of scale formation prevented by the polymer at a given concentration. MA/SAS copolymers have demonstrated excellent inhibition against calcium phosphate and calcium sulfate, and good inhibition of calcium carbonate. sciengine.comscu.edu.cn

Table 3: Scale Inhibition Performance of Maleic Anhydride/Sodium Allylsulfonate (MA/SAS) Copolymer

Type of Scale Maximum Scale Inhibition Rate (%)
Calcium Phosphate 94.38
Calcium Sulfate 100.00
Calcium Carbonate 59.03

Data sourced from a study on the polymerization and scale inhibition performance of MA/SAS copolymers. sciengine.comscu.edu.cn

Acrylic Acid-Sodium Allylsulfonate Copolymers as Advanced Dispersants and Scale Inhibitors

The copolymerization of acrylic acid (AA) with this compound yields highly effective dispersants and scale inhibitors for use in water treatment applications. mdpi.comgoogle.com The resulting copolymers contain both carboxylate and sulfonate functional groups. mdpi.com The carboxyl groups are effective at curbing calcium carbonate scaling, while the strong hydrophilic sulfonic acid groups increase the polymer's water solubility and help prevent the formation of calcium gel. mdpi.comnih.gov This combination of functional groups allows for a synergistic improvement in scale inhibition, dispersion, and corrosion inhibition. mdpi.com

These copolymers are synthesized through free-radical polymerization in an aqueous solution. mdpi.com By incorporating other monomers, such as hydroxyethyl (B10761427) methacrylate (B99206) (HEMA), terpolymers with even more enhanced properties can be created. mdpi.com The characterization of these polymers often involves Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the intended functional groups. mdpi.com

The scale inhibition efficiency of AA-SAS copolymers can be remarkably high. For example, a copolymer of HEMA-AA-SAS achieved a scale inhibition rate of nearly 100% at a concentration of just 6 mg/L. mdpi.com These polymers function by distorting the crystal lattice of scale-forming minerals, which prevents their growth and deposition on surfaces. mdpi.com Analysis using scanning electron microscopy (SEM) and X-ray diffraction (XRD) can be used to observe this crystal distortion effect. mdpi.com

Table 4: Scale Inhibition Efficiency of HEMA-AA-SAS Copolymer

Copolymer Concentration (mg/L) Scale Inhibition Rate (%)
6 ~99

Data sourced from a study on a phosphorus-free copolymer scale inhibitor. mdpi.com

Itaconic Acid-Sodium Allylsulfonate Polymer Architectures for Enhanced Material Properties

Itaconic acid (IA), a bio-based dicarboxylic acid, can be copolymerized with this compound to create polymer architectures with enhanced properties for various applications, including as environmentally friendly scale inhibitors and dispersants. nih.govsemanticscholar.org The inclusion of multiple carboxyl groups from itaconic acid, along with the sulfonic acid group from SAS, results in polymers with strong chelating abilities and excellent scale inhibition performance. nanotrun.comnih.gov

The synthesis of these copolymers is achieved through free radical polymerization in an aqueous medium, often including other monomers like acrylamide to form terpolymers. nih.gov The optimization of synthesis conditions, such as monomer ratio, initiator dosage, and reaction temperature, is crucial for achieving high performance. nih.gov Characterization techniques like FTIR, UV spectroscopy, and NMR are used to confirm the structure of the synthesized copolymers. nih.gov

These itaconic acid-based copolymers have shown great potential in controlling calcium carbonate scale by distorting its crystal structure from stable calcite to the more easily dispersed vaterite form. nih.gov The mechanism involves the adsorption of the polymer's functional groups onto the crystal surfaces, inhibiting their growth. nih.gov Eco-friendly superabsorbent polymers have also been prepared using itaconic acid and this compound, demonstrating the versatility of this monomer combination. researchgate.net

Graft Copolymerization with Biopolymers (e.g., Chitosan (B1678972), Starch)

Graft copolymerization is a method used to modify the properties of natural polymers by covalently bonding synthetic polymer chains onto their backbone. This compound can be grafted onto biopolymers like chitosan and starch to impart new functionalities. rsc.orgnih.govresearchgate.netuq.edu.au

Chitosan-graft-Sodium Allylsulfonate: Chitosan, a biodegradable and biocompatible polymer, can be modified by grafting with this compound. rsc.orgnih.gov The synthesis can be performed via a Michael addition reaction or free-radical polymerization, often using an initiator like sodium persulfate. rsc.orgresearchgate.net This process introduces sulfonate groups into the chitosan structure, which can enhance properties like metal-binding capacity or its performance as a corrosion inhibitor. rsc.org For example, an allyl sulfonate graft chitosan, when combined with graphene oxide, was shown to be a significant corrosion inhibitor for pipeline steel. rsc.org

Starch-graft-Sodium Allylsulfonate: Starch is another abundant biopolymer that can be modified through graft copolymerization with SAS. researchgate.net This modification can be used to create materials with properties suitable for applications such as sizing agents in the textile industry or as components in antioxidant polymer systems. researchgate.netnih.gov The grafting process is typically initiated by free radicals, which can be generated chemically. uq.edu.auijcce.ac.ir The interaction between starch-grafted poly(this compound) and cotton fibers has been studied, indicating its potential use in textile processing. researchgate.net

Development of Ternary and Quaternary Polymer Systems Incorporating this compound

The development of ternary and quaternary polymer systems including this compound has led to the creation of multifunctional polymers with applications in fields such as water treatment, enhanced oil recovery, and the paper industry.

Ternary Polymer Systems

Several ternary polymer systems incorporating this compound have been synthesized and investigated for their unique properties.

One notable example is the terpolymer of acrylic acid (AA), fatty alcohol polyoxyethylene ether (AEO), and this compound (SAS) . This combination of a strong anionic monomer (AA), a nonionic surfactant monomer (AEO), and a sulfonated monomer (SAS) results in a polymer with excellent scale inhibition and dispersion properties, making it suitable for use in complex water environments. rsc.orgresearchgate.netresearchgate.net

Another significant ternary system is the terpolymer of diallyl dimethyl ammonium (B1175870) chloride (DADMAC), acrylic acid (AA), and this compound (SAS) . This amphoteric polymer, containing both cationic (DADMAC) and anionic (AA, SAS) groups, exhibits unique solution properties and is of interest for applications in leather tanning and other processes requiring charge-tunable polymers. researchgate.net

A related approach involves the synthesis of a terpolymer from allyl biphenyl (B1667301) ether (ABE), acrylamide (AM), and acrylic acid (AA) , which is subsequently sulfonated. While not a direct polymerization with SAS, the resulting sulfonated terpolymer possesses a structure and functionality akin to those directly incorporating a sulfonate monomer, exhibiting enhanced temperature and salt resistance. researchgate.net

Quaternary Polymer Systems

The complexity and functionality of these polymers can be further enhanced by introducing a fourth monomer, leading to quaternary polymer systems. These systems allow for an even finer tuning of the polymer's properties.

An example of a quaternary system is the tetra-polymer synthesized from acrylamide (AM), acrylic acid (AA), this compound (SAS), and a functional monomer, N,N'-bis(4-oxobut-2-enoic acid) ethylenediamine (B42938) (EDMA) . This polymer has been investigated for its potential in enhanced oil recovery due to its specific rheological properties and stability in harsh reservoir conditions. ncsu.edu

In the realm of specialty chemicals for the paper industry, a net-cationic polyacrylamide has been developed. This complex quaternary system is synthesized from acrylamide (AM), itaconic acid (IA), N,N-dimethylacrylamide (DMAA), and sodium methallyl sulfonate (a structural analog of SAS) , and also includes dimethylaminoethyl methacrylate methyl chloride (DMC) as an additional cationic monomer. This polymer acts as a dry strength agent, improving the mechanical properties of paper products. Research has focused on optimizing the monomer proportions to maximize performance. ncsu.edu

The following table summarizes the key findings for an optimized quaternary polymer for paper strength enhancement:

PropertyValue
Optimal Monomer Mass Ratio (AM:IA:T:F)23.79 : 2.39 : 0.21 : 0.32
Cationic Monomer (DMC)28% (by weight)
Initiator (APS)1.0% (by weight)
Reaction Time3 hours
Reaction Temperature93 °C
Resulting Polymer Solid Content21.2%
Tensile Index Increase29.7%
Burst Index Increase66.1%
Data sourced from a study on cationic polyacrylamide dry strength agents. ncsu.edu

The exploration of ternary and quaternary polymer systems containing this compound is a burgeoning area of polymer chemistry. The ability to combine multiple monomers with distinct functionalities opens up a vast design space for creating novel materials with precisely controlled properties, addressing the demands of a wide array of industrial applications.

Advanced Applications and Functional Enhancement of Sodium Allylsulfonate Based Polymeric Materials

Functional Polymer Development

The incorporation of sodium allylsulfonate into polymer chains is a key strategy for developing materials with tailored properties. By acting as a comonomer, SAS introduces sulfonic acid groups onto the polymer backbone, which can significantly alter the physical and chemical characteristics of the material, leading to enhanced performance in various applications.

This compound is widely used as a third monomer, particularly in the production of acrylic fibers. Synthetic fibers like polyacrylonitrile (B21495) often exhibit poor dye affinity due to their compact, non-polar structure. The integration of the ionic sulfonate group from SAS into the fiber's polymer matrix creates negatively charged sites. These anionic sites serve as anchor points for cationic (basic) dyes, significantly improving the dyeability of the fiber. This modification allows for rapid and uniform color absorption, resulting in vibrant colors and strong colorfastness.

Beyond improving dye reception, the inclusion of this compound also enhances the thermal and mechanical properties of synthetic fibers. The presence of the sulfonate group helps to disrupt the crystallinity of the polymer chains, which can improve the fiber's flexibility and elasticity. Furthermore, it contributes to increased heat resistance, a crucial property for textiles that undergo high-temperature processing or use.

Table 1: Functional Enhancements in Synthetic Fibers by this compound
Property EnhancedMechanism of ActionResulting Benefit
DyeabilityIntroduces anionic sulfonate groups (-SO₃⁻) into the polymer matrix, which act as binding sites for cationic dyes.Improved dye uptake, vibrant colors, and high colorfastness.
Heat ResistanceIncorporation of the sulfonate monomer enhances the thermal stability of the polymer backbone.Fibers can withstand higher temperatures during processing and use.
Elasticity & FlexibilityThe ionic groups disrupt polymer chain packing, leading to reduced crystallinity and increased chain mobility.Softer, more flexible fibers with improved resilience.

The hydrophilic nature of the sulfonate group makes this compound a valuable component in the synthesis of superabsorbent polymers (SAPs), also known as high water-absorption resins. These materials are cross-linked hydrophilic polymers capable of absorbing and retaining extremely large amounts of aqueous fluids. SAS can be copolymerized with monomers like sodium acrylate (B77674) and acrylamide (B121943) to form a polymer network. The sulfonic acid groups introduce strong ionic repulsion, which causes the polymer chains to uncoil and expand, allowing for greater water absorption.

In the field of water treatment, SAS is used to synthesize flocculating agents. Flocculants work by neutralizing the surface charges of suspended particles in water, causing them to aggregate into larger flocs that can be easily removed through sedimentation or filtration. Copolymers of acrylamide and this compound are effective anionic flocculants. Research has demonstrated the synthesis of graft copolymers, such as starch-grafted poly(acrylamide-co-sodium allylsulfonate), which act as efficient flocculants for clarifying clay suspensions like kaolin (B608303).

This compound can be used to create polymeric surfactants, which combine the properties of polymers and surfactants in a single molecule. These materials are used as stabilizers, emulsifiers, and corrosion inhibitors. For instance, polymeric surfactants synthesized through radical polymerization of SAS with monomers such as acrylamide, butyl acrylate, and allyl glycidyl (B131873) ether have been shown to be effective corrosion inhibitors.

As a monomer, SAS is also copolymerized with other monomers like methyl acrylic acid and itaconic acid to produce highly effective dispersants. These polymers adsorb onto the surface of particles in a suspension, preventing them from agglomerating through a combination of electrostatic repulsion (from the sulfonate groups) and steric hindrance. This property is utilized in various applications, including paints, coatings, and water treatment formulations.

The accumulation of static electricity is a common issue in synthetic polymers due to their insulating nature. This compound is incorporated into polymers to create internal antistatic agents. The ionic sulfonate groups can attract moisture from the atmosphere, creating a conductive pathway along the polymer surface that allows static charges to dissipate to the ground. This provides a long-lasting antistatic effect compared to topical treatments.

While not typically used to create inherently conductive polymers like polyaniline, SAS plays a role in the development of ion-conductive polymer systems. It is used in the synthesis of single-ion conducting polymer electrolytes, such as those for lithium-ion batteries. For example, a copolymer of hexafluorobutyl methacrylate (B99206) and this compound (followed by lithiation) can form a polymer electrolyte membrane that exhibits high ionic conductivity.

Materials for Industrial Processes and Infrastructure

The unique chemical properties of this compound enable its use in formulating high-performance materials for demanding industrial applications, particularly in the construction sector.

One of the most significant applications of this compound is in the synthesis of polycarboxylate superplasticizers (PCEs), a class of high-performance water-reducing agents for concrete. PCEs are comb-like copolymers that are highly effective at dispersing cement particles in water. The polymer backbone, which often includes carboxyl groups from monomers like acrylic acid, adsorbs onto the surface of cement particles.

This compound is incorporated as a comonomer to introduce sulfonic acid groups onto the polymer backbone. These groups enhance the negative charge of the polymer, increasing electrostatic repulsion between cement particles. This, combined with the steric hindrance provided by the long polyoxyethylene side chains of other monomers, leads to a powerful dispersing effect. This dispersion releases trapped water from cement agglomerates, significantly increasing the fluidity (slump) of the concrete mix without adding excess water. The use of PCEs allows for the production of high-strength, durable concrete with lower water-to-cement ratios.

Table 2: Typical Monomers in Polycarboxylate Superplasticizer (PCE) Synthesis
Monomer TypeExample Compound(s)Function in PCE Polymer
Backbone Monomer (Anionic)Acrylic acid, Methacrylic acidProvides carboxyl groups for anchoring to cement particles and contributes to electrostatic repulsion.
Side-Chain MacromonomerMethoxy (B1213986) polyethylene (B3416737) glycol methacrylate, Allyl ether polyethylene glycolForms long, hydrophilic side chains that provide powerful steric hindrance to prevent particle agglomeration.
Functional Comonomer (Anionic)This compoundIntroduces sulfonic acid groups (-SO₃H) to enhance negative charge and improve electrostatic dispersion.

Mentioned Chemical Compounds

Compound Name
Acrylamide
Acrylic acid
Allyl glycidyl ether
Butyl acrylate
Hexafluorobutyl methacrylate
Itaconic acid
Kaolin
Methacrylic acid
Methoxy polyethylene glycol methacrylate
Methyl acrylic acid
Polyacrylonitrile
Sodium acrylate
This compound

Advanced Corrosion and Scale Inhibition Formulations for Water Treatment Systems

This compound (SAS) is a key monomer in the synthesis of advanced copolymers designed for corrosion and scale inhibition in industrial water treatment systems. These polymeric materials offer a phosphorus-free and more environmentally friendly alternative to traditional phosphonate-based inhibitors. By copolymerizing SAS with other monomers such as acrylic acid, maleic anhydride (B1165640), acrylamide, and hydroxyethyl (B10761427) methacrylate, it is possible to create multifunctional polymers with superior performance against various types of scale and corrosion. mdpi.comresearchgate.netmdpi.com

The effectiveness of these copolymers stems from the synergistic action of the different functional groups within the polymer chain. The sulfonic acid group (–SO₃H) introduced by SAS plays a crucial role, particularly in inhibiting calcium phosphate (B84403) and calcium sulfate (B86663) scale, and it helps prevent the formation of calcium gel which can occur with high concentrations of carboxyl groups. mdpi.com The carboxyl groups from monomers like acrylic acid and maleic anhydride are effective at chelating calcium ions (Ca²⁺) and distorting the crystal growth of calcium carbonate. mdpi.com

Research into a terpolymer of hydroxyethyl methacrylate-acrylic acid-sodium allyl sulfonate (HEMA-AA-SAS) demonstrated significant efficacy. The copolymer works by adsorbing onto the surface of scale crystals, which disrupts their normal growth pattern and crystalline structure. mdpi.com This leads to distorted, less adherent scale particles that are easily dispersed in the water system. Furthermore, these polymers form a protective film on metal surfaces, which slows the corrosion rate by increasing the activation energy required for the corrosion reaction to occur. mdpi.com

The performance of these SAS-based copolymers has been quantified in various studies. A copolymer of maleic anhydride and this compound (MA/SAS) showed excellent inhibition against calcium phosphate and calcium sulfate. nih.govazom.com The HEMA-AA-SAS terpolymer also exhibited high inhibition rates for both scale and corrosion, outperforming common commercial scale inhibitors like polyaspartic acid (PASP) and polyepoxysuccinic acid (PESA) at low concentrations. mdpi.com

Table 1: Performance of this compound-Based Copolymer Inhibitors

Copolymer SystemTarget Scale/CorrosionReported Inhibition EfficiencyReference
HEMA-AA-SASCaCO₃ Scale~99% at 6 mg/L mdpi.com
HEMA-AA-SASCarbon Steel Corrosion88.12% at 7.5 mg/L mdpi.com
MA/SASCaCO₃ Scale59.03% (max) nih.govazom.com
MA/SASCa₃(PO₄)₂ Scale94.38% (max) nih.govazom.com
MA/SASCaSO₄ Scale100.00% (max) nih.govazom.com

Additives for Oilfield Drilling Fluids and Enhanced Oil Recovery Operations

In the demanding environment of oil and gas extraction, this compound is utilized as a comonomer to synthesize high-performance polymers for drilling fluids and enhanced oil recovery (EOR) operations. researchgate.netnih.gov These copolymers, often formulated with acrylamide, acrylic acid, and sodium humate, function as crucial additives that enhance the properties of drilling muds, particularly under conditions of high temperature and high salinity (HTHS). mdpi.commdpi.com

The primary roles of SAS-based polymers in drilling fluids are as dispersants and fluid loss control agents. researchgate.netresearchgate.net As dispersants, they prevent the aggregation of clay particles (like bentonite) in the drilling mud. The anionic sulfonate groups from the SAS monomer adsorb onto the surfaces of clay particles, imparting a negative charge. This creates electrostatic repulsion between the particles, leading to a stable, dispersed system with reduced viscosity and improved flowability. nih.gov This function is critical for lubricating the drill bit, transporting rock cuttings to the surface, and maintaining wellbore stability. nih.govresearchgate.net

As fluid loss agents, these polymers form a thin, low-permeability filter cake on the borehole wall, which prevents the excessive loss of fluid from the drilling mud into the surrounding porous rock formations. nih.gov This is vital for maintaining the integrity of the wellbore and the properties of the drilling fluid. The incorporation of SAS contributes significantly to the thermal and salt stability of these polymers, allowing them to maintain their performance in deep wells where temperatures and salt concentrations are elevated. researchgate.netmdpi.com

In the context of EOR, sulfonated polymers can be used in chemical flooding techniques. As surfactants, they can help reduce the interfacial tension between oil and water, improving the sweep efficiency to recover more oil from the reservoir. researchgate.net The robust nature of SAS-containing copolymers makes them suitable for these challenging reservoir conditions.

Integration into Porous Metal-Organic Framework-Polymer Composites for Adsorption and Antimicrobial Functions

Metal-Organic Frameworks (MOFs) are highly porous crystalline materials with potential in applications like adsorption and catalysis. nih.gov To enhance their processability and mechanical stability, MOFs are often integrated with polymers to create MOF-polymer composites. mdpi.comresearchsolutions.com These composites combine the high surface area and tunable porosity of MOFs with the flexibility and functionality of polymers. researchsolutions.com

While direct studies detailing the integration of this compound into MOF composites are not prevalent, the principles of composite formation suggest a strong potential for its use. Polymers containing functional groups, such as the sulfonate group (–SO₃⁻) from SAS, can interact with the metal centers of the MOF structure through coordination bonds. x-mol.com This allows for the creation of core-shell architectures where a polymer layer is coated onto MOF nanoparticles. researchsolutions.com

Adsorption Functions: The incorporation of a sulfonated polymer, such as one derived from SAS, into a MOF composite could significantly enhance its adsorption capabilities for specific pollutants. The negatively charged sulfonate groups can act as active sites for the binding of heavy metal cations or other positively charged contaminants from water. researchgate.net This functionalization adds to the intrinsic adsorption capacity of the MOF, creating a composite material with tailored selectivity and efficiency for environmental remediation. frontiersin.org

Antimicrobial Functions: The antimicrobial properties of MOF-polymer composites typically arise from the controlled release of metal ions (e.g., Ag⁺, Cu²⁺, Zn²⁺) from the MOF structure or from the encapsulation of other antimicrobial agents within the porous framework. nih.govmdpi.comnih.gov The polymer matrix in such a composite serves several roles: it can control the release rate of the active antimicrobial agent, enhance the stability of the MOF in aqueous environments, and improve adherence to surfaces. researchgate.netresearchgate.net A polymer functionalized with sulfonate groups could potentially modulate the release of metal ions through ionic interactions, providing a more sustained antimicrobial effect. Furthermore, some sulfonated polymers themselves have been investigated for their antimicrobial properties. rsc.orgmdpi.com

Emerging Applications in Specialized Scientific Domains

Fabrication of Single Ion Comb Electrolyte Membranes for Advanced Batteries

This compound is identified as a monomer for creating specialized single ion comb electrolyte membranes, sometimes referred to as CPPL, for use in electronics and materials processing. mdpi.comresearchgate.net These membranes represent an advanced application in the field of energy storage, particularly for all-solid-state sodium-ion batteries. mdpi.com

Conventional polymer electrolytes function by dissolving a salt (e.g., a sodium salt) into a polymer matrix. In this system, both the cation (Na⁺) and the anion can move, but only the movement of the cation contributes to the battery's operation. The movement of the anion can lead to undesirable effects like concentration polarization, which reduces the battery's efficiency and power output.

Single-ion conducting polymer electrolytes are designed to overcome this limitation. In these materials, the anionic group is covalently bonded to the polymer backbone. By using this compound as a monomer, the sulfonate anion becomes an integral part of the polymer chain. This design immobilizes the anion, allowing only the sodium cations (Na⁺) to be mobile and conduct charge through the electrolyte. This results in a cation transference number that approaches unity, a key characteristic for high-performance batteries.

The "comb" structure refers to a polymer architecture where conductive polymer chains (like polyoxyethylene) are grafted as side chains onto a primary polymer backbone, enhancing ionic conductivity while maintaining mechanical stability. The integration of the fixed sulfonate charge from SAS into such a structure is a sophisticated strategy to develop safer, more efficient solid-state electrolytes for next-generation sodium batteries. sdstate.edu

Table 2: Components of a SAS-Based Single Ion Comb Electrolyte

ComponentMaterial SourceFunction
Polymer BackbonePolymerized MonomersProvides mechanical structure and immobilizes anions.
Fixed Anionic GroupThis compoundThe sulfonate (–SO₃⁻) group is covalently bonded to the backbone.
Mobile CationThis compoundThe sodium ion (Na⁺) is the charge carrier.
Conductive Side Chains (Comb)e.g., Poly(oxyethylene)Facilitates the movement (conduction) of Na⁺ ions.

Polymer-Protein Conjugates for Biomedical Research

The conjugation of polymers to proteins is a powerful strategy in biomedical research to enhance the therapeutic properties of proteins, such as increasing their stability, extending their circulation half-life in the body, and targeting them to specific cells or tissues. mdpi.comgoogle.com While specific research on this compound for this purpose is emerging, studies on analogous sulfonated polymers, such as poly(sodium vinyl sulfonate), demonstrate the utility of the sulfonate group in these applications. nih.gov

The synthesis of these polymer-protein conjugates can be approached through several methods, often involving controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov These methods allow for the creation of well-defined polymers with specific molecular weights and reactive end-groups.

Two common strategies for conjugation are:

Grafting-to: A pre-synthesized polymer with a reactive end-group is attached to a specific amino acid side chain on the protein's surface. mdpi.com

Grafting-from: An initiator molecule is first attached to the protein, and the polymer chain is then grown directly from the protein surface. mdpi.com

Sulfonated polymers are of interest for protein conjugation due to their high water solubility and the ability of the sulfonate groups to engage in biological interactions. For instance, certain sulfonated polymers have been shown to participate in the binding of growth factors to their cellular receptors, indicating their potential to modulate biological processes. nih.gov By conjugating a polymer made from this compound to a therapeutic protein, it may be possible to create a bioconjugate with improved pharmacokinetics and therapeutic efficacy.

Application in Soil Improvement and Nutrient Adsorption Studies

Copolymers based on this compound are used in agricultural applications as soil conditioners, particularly to improve the fertility of soils like red soil. mdpi.comresearchgate.net These polymers are typically synthesized by copolymerizing SAS with monomers like sodium acrylate, acrylamide, or polyvinyl alcohol to form a class of materials known as superabsorbent polymers (SAPs) or hydrogels. researchgate.netmdpi.commdpi.com

The primary function of these hydrogels in soil is to absorb and retain large quantities of water, which is then released gradually to plant roots as the soil dries. nih.govresearchgate.net This enhances the soil's water-holding capacity, reduces irrigation frequency, and helps plants withstand periods of drought. nih.govresearchgate.net

The mechanism behind this function lies in the hydrophilic groups present in the polymer network. The incorporation of this compound introduces strongly hydrophilic sulfonic acid groups, which, along with other functional groups like carboxyls from sodium acrylate, have a strong affinity for water.

Beyond water retention, these anionic functional groups are crucial for nutrient adsorption. Soil colloids are typically negatively charged, which means they can hold onto positively charged nutrients (cations) like ammonium (B1175870) (NH₄⁺) but tend to repel negatively charged nutrients (anions) like nitrate (B79036) (NO₃⁻), making nitrates prone to leaching from the root zone. sdstate.eduslu.se The hydrogel network created from SAS copolymers can enhance the retention of essential cations. The negatively charged sulfonate and carboxylate sites within the polymer structure can bind ammonium ions through electrostatic attraction, effectively creating a nutrient reservoir in the soil. slu.se This slow-release mechanism makes nutrients available to plants over a longer period, improving fertilizer use efficiency and reducing the environmental impact of nutrient runoff. mdpi.com

Analytical Characterization Methodologies for Sodium Allylsulfonate and Its Polymers

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating components of a mixture and are widely used for determining the purity of monomers and the molecular weight characteristics of polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. shimadzu.com The principle of GPC is the separation of molecules based on their hydrodynamic volume in solution. mtoz-biolabs.com Larger molecules are excluded from the pores of the column's stationary phase and therefore elute first, while smaller molecules can penetrate the pores to varying extents and have a longer elution time. infinitalab.com

For the analysis of water-soluble polymers like poly(sodium allylsulfonate), an aqueous mobile phase is used. The GPC system is calibrated with a series of polymer standards of known molecular weight (e.g., poly(styrene sulfonate) standards). From the resulting chromatogram, various molecular weight averages can be calculated, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution. researchgate.net

Table 3: Information Obtained from GPC Analysis of Poly(this compound)

ParameterDescription
Mn (Number-Average Molecular Weight) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Mw (Weight-Average Molecular Weight) An average molecular weight that is biased towards the heavier molecules in the sample.
PDI (Polydispersity Index) A measure of the uniformity of the polymer chain lengths. A PDI of 1.0 indicates a monodisperse sample.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. For this compound, which lacks a strong UV chromophore, direct detection can be challenging. nih.gov

However, reversed-phase HPLC (RP-HPLC) coupled with alternative detection methods can be employed for purity analysis. One such method is indirect photometric detection (IPD), where a UV-absorbing ion-pairing agent is added to the mobile phase. nih.govresearchgate.net The sulfonate analyte forms an ion-pair complex, allowing for its detection by a standard UV detector. mdpi.com This method can be sensitive and provide linear responses over a wide concentration range, making it suitable for quantifying the purity of this compound and detecting impurities. HPLC has been successfully used to determine the content of this compound in reaction mixtures, achieving high accuracy. chemicalbook.com For the analysis of copolymers containing this compound, HPLC with various detectors can be used to determine the copolymer composition.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for evaluating the thermal stability and phase behavior of polymers containing this compound. These methods provide valuable data on how the material properties change with temperature, which is essential for determining their processing parameters and application limits.

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of this compound-containing polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. nasa.gov This analysis helps to identify the temperatures at which the polymer starts to degrade, the kinetics of its decomposition, and the amount of residual char at high temperatures. nasa.gov

For copolymers of this compound, the thermal degradation profile often reveals a multi-stage process. For instance, in a terpolymer of itaconic acid, acrylamide (B121943), and sodium p-styrene sulfonate, the initial weight loss up to 130°C is attributed to the evaporation of residual and absorbed water. nih.gov Significant mass loss occurs at higher temperatures, with major degradation peaks around 243°C and 412°C, corresponding to the breakdown of side chain bonds and the decomposition of carboxylic and sulfonic acid groups. nih.gov The final stage of degradation, involving the breakage of the C-C backbone, leaves a residual mass at temperatures as high as 800°C. nih.gov

The thermal stability of these polymers can be influenced by the presence of the sulfonate group. Studies on sulfonated poly(styrene-isobutylene-styrene) block copolymers have shown that sulfonated samples exhibit an additional minor mass loss at approximately 290 ± 2°C, which is attributed to desulfonation or the cleavage of the aromatic carbon-sulfur bond. dtic.mil

The data from TGA is critical for understanding the thermal limits of these polymers and for designing materials with enhanced thermal stability for various applications.

Table 1: TGA Decomposition Stages of a Terpolymer containing a Sulfonate Group

Temperature Range (°C) Weight Loss (%) Associated Degradation Process
0 - 130 ~10 Evaporation of residual and physically absorbed water nih.gov
130 - 300 Variable Breakage of side chain bonds (e.g., carboxylic groups) nih.gov
300 - 500 Variable Decomposition of sulfonic acid groups nih.gov

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.detainstruments.com It is widely used to determine the glass transition temperature (Tg), melting point (Tm), and other thermal transitions in polymers. sigmaaldrich.com The Tg is a critical parameter as it marks the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de

For copolymers containing this compound, DSC analysis provides insights into how the incorporation of the ionic monomer affects the polymer's thermal properties. The glass transition temperature can be influenced by the copolymer composition. For instance, in copolymers of acrylonitrile (B1666552) and sodium methallylsulfonate, the Tg is dependent on the ratio of the two monomers. scispace.com

DSC has also been used to characterize the porosity of membranes formed from acrylonitrile-sodium methallylsulfonate copolymers by analyzing the melting point depression of absorbed water. nih.gov This application of DSC reveals information about the pore size distribution within the polymer matrix. nih.gov

The thermal behavior of ion-containing polymers can be complex. In ion-pair comonomers, where both the anion and cation are polymerizable, DSC can be used to measure the glass transition of the resulting polyelectrolyte. For example, the homopolymerization of vinyl benzyl (B1604629) tri-n-octylphosphonium styrene (B11656) sulfonate results in a stiff polymer with a high Tg of 191°C. mdpi.com

Table 2: Glass Transition Temperatures (Tg) of Selected Polymers

Polymer/Copolymer Glass Transition Temperature (Tg) (°C)
Polystyrene (atactic) 100 sigmaaldrich.com
Poly(sodium acrylate) 230 sigmaaldrich.com
Poly(sodium methacrylate) 310 sigmaaldrich.com

Morphological and Structural Characterization

The performance of polymeric materials is intrinsically linked to their surface and bulk structure. Techniques like scanning electron microscopy and X-ray diffraction are indispensable for elucidating these characteristics at microscopic and atomic levels.

Scanning Electron Microscopy (SEM) is a vital imaging technique for characterizing the surface topography and morphology of polymers at the micro- and nanoscale. pressbooks.pubazom.com By scanning a focused beam of electrons over a sample's surface, SEM generates high-resolution images that reveal details about surface texture, particle size and shape, and the distribution of different phases in a polymer blend. azooptics.com

In the context of this compound-containing polymers, SEM is used to visualize the morphology of hydrogels, microgels, and composite materials. For example, SEM analysis of superabsorbent polymers prepared with this compound can reveal their porous structure, which is crucial for their high water absorption capacity. researchgate.net The morphology of these polymers can vary from smooth, monodisperse microspheres to segmented, irregular particles depending on the polymerization conditions. researchgate.net

SEM is also employed to study the effect of additives and modifications on the polymer structure. When used as a scale inhibitor, copolymers containing this compound can alter the crystal structure of calcium carbonate, and SEM images can show the transformation from well-defined rhombic calcite crystals to a mixture of aragonite and vaterite crystals in the presence of the inhibitor. nih.gov

Furthermore, SEM can be used to assess the surface changes in polymers after treatments. For instance, in the development of polymer-based solid acid catalysts, SEM is used to characterize the surface of the prepared material. researchgate.net

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. rsc.org It provides information about the atomic and molecular arrangement within a crystal, including lattice parameters, crystal orientation, and phase composition. mdpi.com For polymeric materials, XRD is used to determine the degree of crystallinity, identify different crystalline phases, and study the changes in crystal structure due to processing or the addition of comonomers. mdpi.com

In the study of this compound-containing polymers, XRD is particularly useful for characterizing the structure of semi-crystalline polymers and for analyzing the effects of these polymers on the crystallization of inorganic salts. For example, when a copolymer containing this compound is used as a scale inhibitor for calcium carbonate, XRD analysis can confirm the changes in the crystal form of the precipitate. nih.gov In the absence of the inhibitor, CaCO3 typically crystallizes as calcite, but in its presence, XRD patterns may show the formation of vaterite and aragonite, which are different polymorphs of calcium carbonate. nih.gov

Table 3: Characteristic XRD Peaks for Calcium Carbonate Polymorphs

Crystal Form Characteristic 2θ Peaks (°)
Calcite 23.1, 29.4, 36.0, 39.4, 43.2, 47.5, 48.5
Aragonite 26.2, 27.2, 45.9

Rheological Characterization of this compound-Containing Solutions and Gels

Rheology is the study of the flow and deformation of matter, and it is a critical tool for understanding the behavior of polymer solutions and gels. nih.gov Rheological measurements provide information about viscosity, elasticity, and viscoelastic properties, which are essential for processing and application performance. mdpi.com

For solutions containing this compound copolymers, rheological properties can be complex. The incorporation of the ionic this compound monomer can significantly affect the viscosity and viscoelasticity of the resulting polymer solution. In some cases, the presence of this compound can lead to a reduction in gel content, swelling, viscosity, and other rheological properties of polyacrylamide microgels. researchgate.net

The rheological behavior of hydrogels is of particular interest for applications in areas like drug delivery and tissue engineering. rsc.org Strain sweep tests are commonly used to determine the linear viscoelastic region (LVR) of a hydrogel, where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. mdpi.com Frequency sweep tests provide information on the gel's structure and stability over a range of timescales.

In double-network hydrogels, such as those made from acrylamide and sodium alginate, the rheological properties are influenced by the concentration of crosslinking ions. nih.gov These gels can exhibit strain hardening and shear thickening behaviors under large deformations. nih.gov The study of these properties is crucial for designing hydrogels with specific mechanical responses for various applications. rsc.org

Table 4: Common Rheological Tests for Polymer Solutions and Gels

Rheological Test Measured Properties Information Obtained
Steady Shear Viscosity vs. Shear Rate Shear thinning/thickening behavior, zero-shear viscosity
Strain Sweep Storage Modulus (G'), Loss Modulus (G'') vs. Strain Linear viscoelastic region (LVR), gel strength
Frequency Sweep G', G'' vs. Frequency Gel structure, relaxation times, viscoelastic behavior

Future Directions and Identified Research Gaps in Sodium Allylsulfonate Chemistry

Design and Synthesis of Novel Sodium Allylsulfonate-Based Monomers with Tailored Reactivity

A significant research gap exists in the development of novel monomers derived from this compound with precisely controlled reactivity. While SAS is a valuable hydrophilic monomer, its polymerization kinetics can be challenging to control. Future research should focus on the synthesis of new SAS-based monomers with tailored electronic and steric properties to modulate their reactivity in polymerization processes.

Research Focus Areas:

Modification of the Allyl Group: Introducing substituents on the allyl moiety can alter the monomer's reactivity and the properties of the resulting polymer. For instance, the synthesis of monomers with electron-withdrawing or electron-donating groups near the double bond could fine-tune their copolymerization parameters.

Varying the Sulfonate Counter-ion: While the sodium salt is most common, exploring other counter-ions (e.g., potassium, ammonium (B1175870), or organic cations) could influence the monomer's solubility and its behavior in different polymerization media.

Functionalized Allylsulfonates: The development of synthetic routes to introduce additional functional groups to the SAS molecule, such as hydroxyl, carboxyl, or amino groups, would create multifunctional monomers. These monomers could then be used to synthesize polymers with specific functionalities for applications like bioconjugation or stimuli-responsive materials.

A systematic study on the reactivity of newly designed vinyl sulfonate and vinyl sulfonamide monomers has shown that their reactivity in thiol-Michael crosslinking polymerizations can be tuned. nih.govrsc.org This approach could be adapted to design novel SAS-based monomers with predictable and tailored reactivity for various polymerization systems.

Exploration of Controlled Polymerization Techniques for Advanced Polymer Architectures

The synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block, graft, and star copolymers) is crucial for high-performance applications. Traditional free-radical polymerization of SAS often leads to polymers with broad molecular weight distributions and limited architectural control. A significant research opportunity lies in the application of controlled/living radical polymerization (CRP) techniques to SAS and its derivatives. sigmaaldrich.comresearchgate.net

Key CRP Techniques for Exploration:

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including ionic ones. researchgate.netresearchgate.net Research is needed to develop suitable RAFT agents and optimize reaction conditions for the controlled polymerization of SAS and its copolymers. rsc.org This would enable the synthesis of well-defined SAS-based polymers with predictable molecular weights and low polydispersity. scientific.net

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique for synthesizing well-defined polymers. cmu.educmu.edursc.org However, the sulfonate group in SAS can interact with the metal catalyst, posing a challenge for controlled polymerization. nih.gov Future research should focus on developing catalyst systems that are tolerant to sulfonate groups or on protecting the sulfonate group during polymerization. mdpi.com

The successful application of these techniques would allow for the creation of novel polymer architectures incorporating SAS, such as amphiphilic block copolymers for self-assembly applications or graft copolymers for surface modification.

Targeted Development of this compound Polymers for High-Performance Applications

While SAS is already used in various applications, there is a need for more targeted research and development of SAS-based polymers for high-performance applications where their unique properties can be fully exploited.

High-Performance Application Areas:

Enhanced Oil Recovery (EOR): Copolymers of SAS with acrylamide (B121943) have shown promise for EOR applications due to their high-temperature and salt resistance. atamankimya.comresearchgate.netopenaccesspub.org Future research should focus on optimizing the copolymer composition and architecture to enhance their viscosity-modifying and interfacial properties in harsh reservoir conditions. utexas.eduresearchgate.netutp.edu.my

Concrete Superplasticizers: SAS-containing copolymers can act as effective superplasticizers in concrete, improving its workability and strength. matec-conferences.orgmdpi.com There is a research gap in understanding the structure-property relationships of these copolymers to design next-generation superplasticizers with improved performance and compatibility with different cement types.

Water Treatment: The sulfonate groups in SAS-based polymers make them excellent candidates for water treatment applications, such as scale inhibitors and flocculants. nih.govmdpi.com Research is needed to develop novel SAS copolymers with enhanced scale inhibition efficiency for specific mineral scales and improved flocculation performance for various types of suspended particles. researchgate.net

The following table summarizes potential high-performance applications and the desired properties of SAS-based polymers:

Application AreaDesired Polymer PropertiesKey Research Gaps
Enhanced Oil Recovery High thermal and salt tolerance, controlled rheology, low adsorption on rock surfaces.Optimization of copolymer architecture for harsh reservoir conditions.
Concrete Superplasticizers High dispersing ability, good slump retention, compatibility with various cement types.Understanding structure-property relationships for targeted performance.
Water Treatment High scale inhibition efficiency, effective flocculation, biodegradability.Development of multifunctional copolymers for complex water matrices.

Advancements in Green Chemistry Principles for this compound Production and Utilization

The current industrial synthesis of SAS typically involves the use of allyl chloride, a toxic and petroleum-derived feedstock. A major future direction is the development of greener and more sustainable routes for the production and polymerization of SAS.

Green Chemistry Focus Areas:

Bio-based Feedstocks: A significant research gap is the development of economically viable routes to produce allyl alcohol, a key precursor for SAS, from renewable resources like glycerol, a byproduct of biodiesel production. researchgate.netresearchgate.netrsc.orgchemicalprocessing.comgantrade.com Research into catalytic pathways for the conversion of biomass-derived platform molecules into allyl alcohol and subsequently to SAS is crucial.

Greener Synthesis Routes: The development of catalytic and solvent-free or aqueous-based synthetic methods for SAS production would reduce the environmental impact of the current process. This includes exploring alternative sulfonating agents and reaction conditions that minimize waste generation.

Sustainable Polymerization Processes: Applying green chemistry principles to the polymerization of SAS, such as using water as a solvent, employing biodegradable initiators, and developing energy-efficient polymerization processes, will be essential for the sustainable utilization of this monomer.

Comprehensive Mechanistic Understanding of Polymer-Additive Interactions in Complex Systems

In many of its applications, SAS-based polymers are part of complex formulations containing other additives such as surfactants, salts, and other polymers. A fundamental research gap exists in the mechanistic understanding of the interactions between SAS copolymers and these additives at a molecular level.

Areas for Mechanistic Investigation:

Polyelectrolyte-Surfactant Interactions: A deeper understanding of the electrostatic and hydrophobic interactions between sulfonated polyelectrolytes and various types of surfactants is needed to control the rheology and phase behavior of complex fluids. researchgate.netnih.govnih.govmdpi.comresearchgate.net This knowledge is critical for optimizing formulations in applications like detergents, personal care products, and EOR.

Adsorption on Surfaces: Investigating the adsorption mechanisms of SAS-based polymers on different surfaces (e.g., mineral surfaces in reservoirs, cement particles in concrete) is crucial for understanding their performance in various applications.

Influence of Water Chemistry: A systematic study of the impact of water chemistry parameters (e.g., pH, ionic strength, and the presence of divalent cations) on the conformation and properties of SAS polymers in solution is necessary for predicting their behavior in real-world applications.

Advanced characterization techniques, such as small-angle neutron and X-ray scattering, nuclear magnetic resonance spectroscopy, and molecular dynamics simulations, will be instrumental in elucidating these complex interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.